5-Aminoisophthalic acid
Overview
Description
5-Aminoisophthalic acid: is an organic compound with the chemical formula C8H7NO4 . It is a derivative of isophthalic acid, where an amino group is substituted at the 5-position of the benzene ring. This compound is known for its applications as an intermediate in organic synthesis and its role in the preparation of various polymers and metal-organic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminoisophthalic acid can be synthesized through the reduction of 5-nitroisophthalic acid. The process involves dissolving 5-nitroisophthalic acid in water and sodium carbonate, followed by the addition of sodium disulfide solution at a temperature of 90 to 98°C. The reaction mixture is refluxed for 2.5 to 3 hours, and the product is obtained by acidifying the filtrate with concentrated hydrochloric acid, followed by cooling, filtering, washing, and drying .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production to achieve high yield and purity. The process ensures a yield of approximately 97% and a purity higher than 99% .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium disulfide is used for the reduction of the nitro group.
Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: this compound itself from 5-nitroisophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 5-Aminoisophthalic acid is used as a building block in the synthesis of polymers and metal-organic frameworks. It serves as a starting material for the preparation of poly(this compound) and poly(benzimidazole-co-aniline) through oxidative and condensation polymerization reactions .
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as selective inhibitors of specific polymorphs of amino acids, such as L-glutamic acid . Additionally, it is used in the synthesis of contrast agents for medical imaging .
Industry: The compound is employed in the production of functionalized composite membranes for diffusion dialysis applications. It is also used in the preparation of metal-organic frameworks with various functional groups for different industrial applications .
Mechanism of Action
The mechanism of action of 5-aminoisophthalic acid and its derivatives involves their ability to interact with molecular targets through hydrogen bonding and other non-covalent interactions. For example, in the inhibition of the β-polymorph of L-glutamic acid, the compound selectively interacts with pre-critical nuclei, preventing further crystal growth . This selective interaction is based on molecular or supramolecular features, such as crystal symmetry and hydrogen bonding networks .
Comparison with Similar Compounds
- 2-Aminoterephthalic acid
- 5-Nitroisophthalic acid
- 5-Amino-2,4,6-triiodoisophthalic acid
Comparison: 5-Aminoisophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to 2-aminoterephthalic acid, this compound has the amino group positioned differently, leading to variations in its chemical behavior and applications. The presence of the amino group at the 5-position allows for selective interactions in crystallization processes, which is not observed with other isomers .
Properties
IUPAC Name |
5-aminobenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZFDRWPMZESDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059193 | |
Record name | 5-Aminoisophthalic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Alfa Aesar MSDS] | |
Record name | 5-Aminoisophthalic acid | |
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CAS No. |
99-31-0 | |
Record name | 3,5-Dicarboxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Aminoisophthalic acid | |
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Record name | 5-Aminoisophthalic acid | |
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Record name | 1,3-Benzenedicarboxylic acid, 5-amino- | |
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Record name | 5-Aminoisophthalic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminoisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.498 | |
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Record name | 5-AMINOISOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R25Y7Y34D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Aminoisophthalic acid?
A1: The molecular formula of this compound is C8H7NO4, and its molecular weight is 181.15 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize 5-AIPA, including:
- FTIR: Infrared spectroscopy helps identify functional groups, such as carboxyl and amine groups, present in the molecule. []
- NMR (1H and 13C): Nuclear magnetic resonance spectroscopy provides detailed information about the structure and bonding environment of hydrogen and carbon atoms within the molecule. [, , ]
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to study the compound's absorption properties and electronic transitions. []
Q3: What makes this compound suitable for material applications?
A3: 5-AIPA serves as a versatile building block in materials science due to its:
- Multiple functional groups: The presence of carboxylic acid and amine groups enables 5-AIPA to participate in various chemical reactions and coordinate with metal ions, leading to diverse material properties. [, , ]
- Rigid aromatic core: This structural feature imparts stability and influences the packing arrangement of molecules in the solid state, impacting material properties. [, ]
Q4: How does this compound contribute to the properties of Metal-Organic Frameworks (MOFs)?
A4: 5-AIPA plays a crucial role as an organic linker in constructing MOFs, influencing their:
- Porosity: The arrangement of 5-AIPA within the MOF structure contributes to the formation of pores and channels, impacting gas adsorption and separation properties. [, , ]
- Stability: The robust nature of the aromatic core and the potential for strong coordination bonds with metal ions contribute to the stability of MOFs under various conditions. [, ]
- Functionality: The amine group on 5-AIPA can be further modified or functionalized, allowing for the tailoring of MOF properties for specific applications. [, ]
Q5: Are there any limitations to the stability of materials incorporating this compound?
A5: While 5-AIPA generally contributes to material stability, certain factors can impact performance:
- Hydrolytic stability: Some studies have shown that the incorporation of 5-AIPA in certain polymer structures may not significantly improve their hydrolytic stability. []
- Thermal stability: Although 5-AIPA-based polymers generally exhibit good thermal stability, the specific decomposition temperatures can vary depending on the polymer structure and processing conditions. []
Q6: Can this compound-based materials exhibit catalytic activity?
A6: Yes, 5-AIPA-based materials, particularly MOFs, have demonstrated catalytic activity in various reactions:
- C-S cross-coupling: Copper-based MOFs derived from 5-AIPA have been shown to catalyze the formation of diphenyl sulfide derivatives from thiophenols and iodobenzenes. []
- Photocatalysis: Certain 5-AIPA-based MOFs exhibit photocatalytic activity, enabling the degradation of organic pollutants like Rhodamine B under UV or visible light irradiation. [, ]
- Peroxymonosulfate activation: A cobalt-based MOF (JLNU-500) utilizing 5-AIPA as a linker effectively activates peroxymonosulfate for the rapid degradation of Rhodamine B dye. []
Q7: What factors contribute to the catalytic activity of this compound-based catalysts?
A7: The catalytic activity can be attributed to:
- Metal coordination: The coordination environment of metal ions within the MOF structure plays a crucial role in determining the catalytic activity and selectivity. [, , ]
- Pore structure and accessibility: The size and accessibility of pores within the MOF framework influence the diffusion of reactants and products, impacting catalytic efficiency. [, ]
- Functional group interactions: The presence of amine and carboxylic acid groups in 5-AIPA can facilitate substrate binding and activation, enhancing catalytic activity. []
Q8: Have computational methods been applied to study this compound and its derivatives?
A8: Yes, computational chemistry plays a vital role in understanding 5-AIPA and its applications:
- Gas adsorption simulations: Grand Canonical Monte Carlo (GCMC) simulations have been employed to predict the hydrogen storage capacity of 5-AIPA-based MOFs. []
- Electronic structure calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, band gap, and optical properties of 5-AIPA-based materials. []
Q9: How can computational modeling guide the design of this compound-based materials?
A9: Computational tools offer valuable insights for material design:
- Predicting material properties: Simulations can predict properties like gas adsorption capacity, selectivity, and mechanical strength, guiding the selection of suitable linkers and metal ions for MOF synthesis. [, ]
- Exploring structure-property relationships: Computational modeling can elucidate how structural modifications to 5-AIPA or its derivatives impact material properties, enabling the rational design of materials with enhanced performance. []
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